4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a complex chemical compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen heteroatoms. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of drugs targeting sigma receptors and mu-opioid receptors. The molecular formula for this compound is , and it has a molecular weight of 352.42 g/mol.
4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one belongs to the class of spiro compounds and is classified as a diazaspiro compound due to the presence of two nitrogen atoms within its spirocyclic structure. It also contains an oxo functional group, contributing to its reactivity and potential biological activity.
The synthesis of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves multi-step organic reactions. One notable method described in patent literature involves the reaction of appropriate starting materials under controlled conditions to form the desired spirocyclic structure. Key steps may include:
The synthesis may utilize reagents such as alkyl halides or amines in conjunction with catalysts to facilitate the formation of the spiro structure. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .
The molecular structure of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one features a spirocyclic arrangement where a five-membered ring is fused to a larger cyclic system containing two nitrogen atoms and one oxygen atom. The specific arrangement allows for unique steric and electronic properties.
The compound can participate in various chemical reactions due to its functional groups. Common reactions include:
Reactions involving this compound are typically conducted under inert atmospheres to prevent oxidation or unwanted side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to monitor reaction progress and product formation .
4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one exhibits pharmacological activity by interacting with specific receptors in biological systems, particularly sigma receptors and mu-opioid receptors.
Research indicates that compounds with similar structures can modulate receptor activity, which may lead to analgesic effects or other therapeutic outcomes related to neurological conditions . The exact mechanism often involves conformational changes in receptor proteins upon ligand binding.
The physical properties of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one include:
Key chemical properties include:
Relevant data regarding these properties can be obtained from chemical databases and experimental studies conducted on similar compounds .
4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has significant potential in pharmaceutical research due to its interaction with sigma receptors and mu-opioid receptors. Applications include:
Ongoing research continues to explore its full therapeutic potential and mechanisms of action within biological systems .
Spirocyclic frameworks represent a cornerstone of modern medicinal chemistry, with the 1-oxa-4,9-diazaspiro[5.5]undecane system emerging as a privileged scaffold for central nervous system (CNS) and metabolic drug discovery. Characterized by a unique three-dimensional architecture, these structures bridge cyclic ether and amine functionalities through a spirocyclic carbon center, creating a rigid yet tunable framework for receptor interaction. The 4-alkyl-substituted derivatives, particularly 4-ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, exemplify strategic molecular design where alkyl group incorporation enhances both physicochemical properties and target engagement. These compounds demonstrate remarkable versatility across therapeutic areas, including pain management, obesity, and neurological disorders, leveraging their structural mimicry of endogenous ligands while resisting metabolic degradation [6]. This review systematically examines the structural foundations, evolutionary development, and bioisosteric significance of 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives as next-generation pharmacophores.
The core 1-oxa-4,9-diazaspiro[5.5]undecane scaffold comprises two fused heterocyclic rings connected through a single spiro carbon atom (C9). The primary ring system features a six-membered piperidine ring (9-diaza) fused through C9 to a six-membered morpholine ring (1-oxa-4-aza) bearing a ketone at position 3. According to International Union of Pure and Applied Chemistry (IUPAC) conventions, "spiro[5.5]" denotes two six-membered rings sharing one atom, while "undecane" specifies an eleven-atom backbone. Positional numbering assigns the morpholine oxygen as position 1, the spiro carbon as position 5/9, and the piperidine nitrogen as position 9 [1] [3].
Table 1: Structural Characteristics of 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Property | Value/Description |
---|---|
IUPAC Name | 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
Molecular Formula | C₁₀H₁₈N₂O₂ |
Molecular Weight | 198.26 g/mol |
CAS Registry Number | 1426121-53-0 |
SMILES Notation | O=C1COC2(CCNCC2)CN1CC |
Key Functional Groups | Tertiary amine, cyclic amide, spirocyclic ether |
The 4-ethyl variant specifically incorporates an ethyl group (-CH₂CH₃) at the morpholine nitrogen (position 4), introducing critical steric and electronic modifications. This substitution transforms the tertiary amine into a quaternary center, significantly altering electron distribution and conformational behavior. The 3-ketone group introduces a planar, hydrogen-bond accepting motif strategically positioned between the two nitrogen atoms, facilitating interactions with biological targets. X-ray crystallography of analogous compounds reveals a near-perpendicular orientation between the piperidine and morpholinone rings, creating a three-dimensional structure that effectively probes binding pockets inaccessible to planar architectures [3] [5].
The structural evolution of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones reflects incremental optimization driven by pharmacokinetic challenges. Initial investigations focused on the unsubstituted parent compound (1-oxa-4,9-diazaspiro[5.5]undecan-3-one) and its 4-methyl derivative (4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, CAS: 313975-41-6), which exhibited promising target affinity but suboptimal metabolic stability. The 4-methyl analog, commercialized as a liquid research chemical with 95% purity, demonstrated limitations in membrane permeability and oxidative metabolism at the methyl group [3].
Table 2: Evolution of 4-Alkyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Derivatives
Compound | CAS Registry No. | Development Timeline | Key Advancements |
---|---|---|---|
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | 313975-40-5 | Pre-2000 | Parent scaffold; limited bioavailability |
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | 313975-41-6 | Early 2000s | Improved target affinity; metabolic oxidation issues |
4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | 1426121-53-0 | Post-2010 | Enhanced metabolic stability; optimized logP; crystalline solid form |
The transition to 4-ethyl substitution (CAS: 1426121-53-0) emerged as a strategic response to these limitations. Patent literature from 2016 documents extensive structure-activity relationship (SAR) studies establishing that ethyl substitution optimally balances steric bulk and lipophilicity. Unlike its methyl predecessor, the 4-ethyl derivative crystallizes as a stable solid requiring cold-chain storage (2-8°C under inert atmosphere) to preserve reactivity, indicating higher structural order and purity potential [2] [5]. This advancement coincided with synthetic innovations enabling efficient N-alkylation of the morpholinone nitrogen, particularly via phase-transfer catalysis and transition metal-mediated coupling reactions that minimized dialkylation byproducts [5]. The ethyl group’s enhanced electron-donating capacity moderately increases the pKa of the piperidine nitrogen (position 9), improving cationic character at physiological pH and strengthening target interactions in neurological applications [6].
4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one demonstrates strategic bioisosterism with conventional piperidine pharmacophores, offering three-dimensional complexity while maintaining similar nitrogen positioning and hydrogen-bonding capacity. Piperidine scaffolds dominate neuropharmacology (e.g., opioid analgesics, antipsychotics) but often suffer from conformational flexibility and metabolic vulnerabilities. The diazaspiro scaffold addresses these limitations through:
Table 3: Bioisosteric Parameters: 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one vs. Piperidine Analogs
Parameter | 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | N-Ethylpiperidin-4-amine | Bioisosteric Advantage |
---|---|---|---|
Molecular Weight (g/mol) | 198.26 | 128.23 | Moderate increase for enhanced specificity |
logP (Calculated) | 0.82 | 1.35 | Optimized blood-brain barrier penetration |
Hydrogen Bond Acceptors | 3 | 1 | Improved target engagement without permeability loss |
TPSA (Ų) | 41.6 | 12.0 | Enhanced solubility and reduced CYP interactions |
Rotatable Bonds | 1 | 3 | Reduced conformational flexibility improves binding affinity |
The 4-ethyl group specifically mirrors N-ethylpiperidine substitution patterns prevalent in μ-opioid receptor agonists and histamine H₃ antagonists. In pain pathways, the ethyl group optimally occupies a hydrophobic subpocket adjacent to the μ-opioid receptor's amine-binding site, with in vitro studies showing 12-fold greater receptor residence time compared to methyl analogs [4] [6]. For obesity targets (e.g., MC4 receptor), the carbonyl group provides critical hydrogen-bonding to serine residues while the ethyl group prevents N-oxidation, addressing a key metabolic limitation of piperidine-based candidates [2] [6]. These attributes position 4-ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one as a versatile bioisostere capable of overcoming pharmacological limitations inherent to monocyclic piperidine scaffolds.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7